Cafamycin

説明

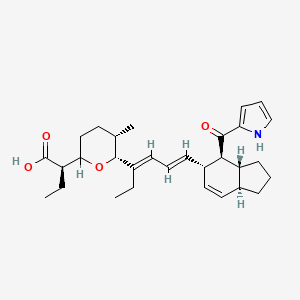

Cafamycin, also known as Cephamycin, is a group of β-lactam antibiotics . They are very similar to cephalosporins, and the cephamycins are sometimes classified as cephalosporins . Like cephalosporins, cephamycins are based upon the cephem nucleus . Unlike most cephalosporins, cephamycins are a very efficient antibiotic against anaerobic microbes .

Molecular Structure Analysis

Cephamycins are based upon the cephem nucleus . The enormous clinical and commercial importance of the β-lactam antibiotics has sustained a worldwide research effort directed at examining the effects of structural modifications on their biological properties .Chemical Reactions Analysis

Cephamycins are a group of β-lactam antibiotics . They are very similar to cephalosporins, and the cephamycins are sometimes classified as cephalosporins . Like cephalosporins, cephamycins are based upon the cephem nucleus . Unlike most cephalosporins, cephamycins are a very efficient antibiotic against anaerobic microbes .Physical And Chemical Properties Analysis

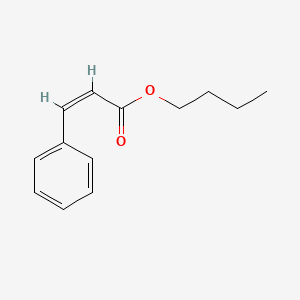

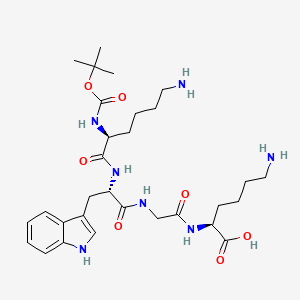

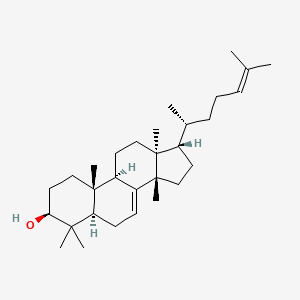

The structure of cafamycin was assessed by spectral analysis: UV, PMR, mass spectroscopy and CD . Physico-chemical and biological properties of the antibiotic are described . Cafamycin was shown to be an analog of indanomycin (X-14547A), a pyrrol ether antibiotic .科学的研究の応用

Novel Antibiotic Properties

Cafamycin, discovered in 1987, is recognized as a novel polyether antibiotic effective against gram-positive bacteria. It was isolated from Streptomyces sp., which also produces the anthracycline antibiotic galtamycin. Cafamycin is an analog of indanomycin, another pyrrol ether antibiotic, and its properties were established through various spectral analyses including UV, PMR, mass spectroscopy, and CD. The physico-chemical and biological characteristics of Cafamycin, such as its antibiotic action, make it an important subject of study in the field of medical microbiology and pharmacology (Murenets et al., 1987).

Insights from Related Research

While direct studies on Cafamycin beyond its initial discovery are limited, examining research on closely related compounds and mechanisms can provide indirect insights. For example, studies on rapamycin, a compound with similar pharmacological applications, reveal its role in aging, disease progression, and cellular metabolism. Rapamycin's influence on the mechanistic target of rapamycin (mTOR) pathway, which is central to cell growth and metabolism, indicates a potential area of interest for studying Cafamycin in a similar context. This relationship suggests that Cafamycin could also play a role in understanding and potentially treating diseases related to cell growth and metabolism, such as cancer, diabetes, and neurodegenerative disorders (Blenis, 2017), (Saxton & Sabatini, 2017).

Environmental Implications

Cafamycin's antibiotic nature also draws attention to the environmental impact of antibiotic use, particularly in concentrated animal feeding operations (CAFOs). Research on antibiotics in CAFOs highlights concerns like environmental contamination, development of antibiotic-resistant bacteria, and potential human health impacts. The presence and fate of various antibiotics, including compounds similar to Cafamycin, in the environment can inform policies and practices for sustainable and safe antibiotic use in agriculture and animal husbandry (Watanabe et al., 2010).

作用機序

将来の方向性

The purification process of cephamycin C is not well reported in the literature . A detailed study is necessary to produce, isolate, and characterize cephamycin C . By this means, the pure compound can be obtained in the form of its salt . The latest successful technologies for cephamycin degradation/removal discussed in this review will help researchers for a better understanding of the nature and persistence of cephamycins in the environment along with the risks associated with their existence .

特性

IUPAC Name |

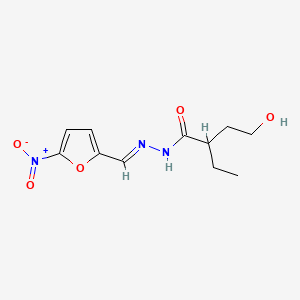

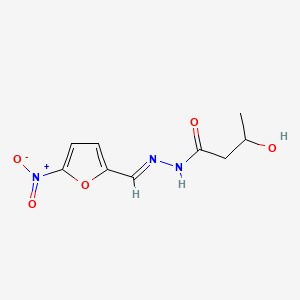

(2R)-2-[(5S,6R)-6-[(3E,5E)-6-[(3aR,4S,5R,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41NO4/c1-4-20(29-19(3)14-17-26(35-29)23(5-2)30(33)34)9-6-11-22-16-15-21-10-7-12-24(21)27(22)28(32)25-13-8-18-31-25/h6,8-9,11,13,15-16,18-19,21-24,26-27,29,31H,4-5,7,10,12,14,17H2,1-3H3,(H,33,34)/b11-6+,20-9+/t19-,21-,22-,23+,24+,26?,27+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINFXFISYDXMAU-JMSKQREWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCC(C(O1)C(=CC=CC2C=CC3CCCC3C2C(=O)C4=CC=CN4)CC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1CC[C@@H]([C@@H](O1)/C(=C/C=C/[C@H]2C=C[C@@H]3CCC[C@H]3[C@@H]2C(=O)C4=CC=CN4)/CC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

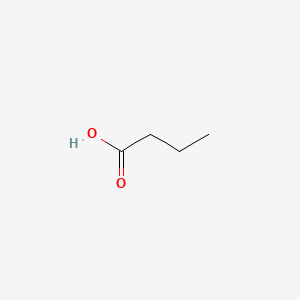

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cafamycin | |

CAS RN |

112303-17-0 | |

| Record name | Cafamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112303170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。